(S)-Apogossypol: A Technical Guide to its Discovery, Origin, and Mechanism of Action as a Bcl-2 Family Inhibitor
(S)-Apogossypol: A Technical Guide to its Discovery, Origin, and Mechanism of Action as a Bcl-2 Family Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-Apogossypol, a derivative of the natural product Gossypol, which has emerged as a promising small-molecule inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins. This document details the discovery of (S)-Apogossypol, tracing its origins from Gossypol and the rationale for its development, which focused on mitigating the toxicity associated with the parent compound. A detailed synthesis protocol for the resolution of Apogossypol enantiomers is provided. The guide presents a thorough examination of the mechanism of action of (S)-Apogossypol as a BH3 mimetic, including its binding affinities for various Bcl-2 family members. Quantitative data on its biological activity, including cytotoxicity against various cancer cell lines and in vivo efficacy, are summarized in structured tables. Detailed experimental protocols for key assays used to characterize (S)-Apogossypol are also included. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the scientific data.
Introduction: From Gossypol to Apogossypol
Gossypol, a naturally occurring polyphenolic aldehyde extracted from the cotton plant (genus Gossypium), was first identified in the late 19th century.[1] Initially investigated for its antifertility effects in men in China during the 1950s, subsequent research revealed its potent anticancer properties.[2] Gossypol exerts its anticancer effects primarily by inhibiting the anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[3][4] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Gossypol mimics the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and thereby neutralizing their protective function, leading to apoptosis.[4]
Despite its promising anticancer activity, the clinical development of Gossypol has been hampered by its toxicity, which is largely attributed to its two reactive aldehyde groups.[3] This led to the rational design of Apogossypol, a semi-synthetic derivative of Gossypol that lacks these aldehyde moieties.[3][4] The design hypothesis was that the removal of the aldehyde groups would reduce toxicity while preserving the core pharmacophore responsible for binding to Bcl-2 proteins.[4] Preclinical studies have since demonstrated that Apogossypol indeed retains potent anti-cancer activity with significantly reduced toxicity compared to its parent compound.[5]
Gossypol is a chiral molecule due to atropisomerism, existing as (+)- and (-)-enantiomers.[2] Research has shown that the (-)-enantiomer of Gossypol (AT-101) is the more biologically active form.[1] Consequently, the stereochemistry of Apogossypol has also been a subject of investigation. Studies on the separated atropisomers of Apogossypol have revealed that the racemic mixture is as effective as its individual isomers in vitro.[4][6] This guide will focus on the available data for Apogossypol, with a specific lens on the (S)- or (-)-enantiomer where data is available.
Synthesis of (-)-Apogossypol
The synthesis of the optically pure enantiomers of Apogossypol is achieved through a resolution of racemic Gossypol, followed by the removal of the aldehyde groups. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of (-)-Apogossypol from (±)-Gossypol[1]
Step 1: Preparation of Racemic Gossypol
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Dissolve racemic (±)-gossypol acetic acid (5.0 g) in 120 ml of diethyl ether.
-
Wash the ether solution with water (2 x 100 ml) to remove acetic acid.
-
Dry the ether layer over MgSO₄.
-
Remove the solvent under vacuum to yield gossypol as a yellow-brown solid.
Step 2: Resolution of Gossypol Enantiomers
-
Dissolve L-Phenylalanine methyl ester hydrochloride (13.8 g) in 200 ml of CH₂Cl₂.
-
Wash the solution with saturated NaHCO₃ solution (2 x 50 ml) to remove the hydrochloride and obtain the free base.
-
Combine the racemic gossypol from Step 1 with the L-Phenylalanine methyl ester in a suitable solvent to form diastereomeric Schiff bases.
-
Separate the diastereomers by fractional crystallization.
-
Hydrolyze the separated diastereomers to yield the pure (+)- and (-)-Gossypol enantiomers.
Step 3: Synthesis of (-)-Apogossypol
Step 4: Purification and Analysis
-
The enantiomeric purity of the final Apogossypol products can be analyzed using a normal phase chiral HPLC column (e.g., Whelk-O2 10 μm 250 × 4.6 mm).[1]
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The mobile phase can consist of 0.1% acetic acid in 2-propanol (A) and 0.1% acetic acid in hexane (B), with a constant elution of 8% A and 92% B.[1]
Quantitative Data
The biological activity of Apogossypol and its derivatives has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Binding Affinities of Apogossypol and Derivatives to Bcl-2 Family Proteins
| Compound | Target Protein | Assay | IC50 (μM) | Kd (μM) | Reference |
| Apogossypol | Bcl-xL | FPA | - | 1.7 | [3] |
| Apogossypol Derivative (BI79D10) | Bcl-xL | FPA | 0.19 | 0.17 | [3][7] |
| Apogossypol Derivative (BI79D10) | Bcl-2 | FPA | 0.36 | - | [3][7] |
| Apogossypol Derivative (BI79D10) | Mcl-1 | FPA | 0.52 | - | [3][7] |
| Apogossypol Derivative (8r) | Bcl-xL | FPA | 0.76 | 0.11 | [4] |
| Apogossypol Derivative (8r) | Bcl-2 | FPA | 0.32 | - | [4] |
| Apogossypol Derivative (8r) | Mcl-1 | FPA | 0.28 | - | [4] |
| Apogossypol Derivative (8r) | Bfl-1 | FPA | 0.73 | - | [4] |
FPA: Fluorescence Polarization Assay
Table 2: In Vitro Cytotoxicity of Apogossypol and Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | EC50 (μM) | Reference |
| Apogossypol | PC3ML | Prostate Cancer | Cell Viability | 10.4 | [4] |
| Apogossypol | H460 | Lung Cancer | Cell Viability | - | [7] |
| Apogossypol Derivative (BI79D10) | H460 | Lung Cancer | Cell Viability | 0.68 | [7] |
| Apogossypol Derivative (8r) | PC3ML | Prostate Cancer | Cell Viability | 1.7 | [4] |
| Apogossypol Derivative (8r) | H460 | Lung Cancer | Cell Viability | 0.33 | [4] |
| Apogossypol Derivative (8r) | BP3 | B-cell Lymphoma | Cell Viability | 0.66 | [4] |
| Apogossypolone (ApoG2) | U937 | Lymphoma | WST-8 | 14.81 (48h) | [8] |
Table 3: In Vivo Efficacy of Apogossypol
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Bcl-2 Transgenic Mice | - | Apogossypol | Superior efficacy and reduced toxicity compared to Gossypol | [4] |
| Prostate Cancer Xenograft | Prostate Cancer | Apogossypol | Significant inhibition of tumor growth in a dose-dependent manner | [5] |
Table 4: Pharmacokinetic Parameters of Apogossypol in Mice
| Parameter | Value | Reference |
| Bioavailability (in sesame oil) | Greater than in cremophor:ethanol saline | [2] |
| Clearance Rate | Slower than Gossypol | [4][5] |
| Area Under the Curve (AUC) | Larger than Gossypol | [5] |
| Tmax | Delayed compared to Gossypol | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Fluorescence Polarization Assay (FPA) for Binding Affinity
Principle: FPA measures the change in the polarization of fluorescently labeled molecules upon binding to a larger molecule. In this context, a fluorescently labeled BH3 peptide is displaced from its complex with a Bcl-2 family protein by a competing inhibitor (e.g., Apogossypol), leading to a decrease in fluorescence polarization.
Protocol: [1]
-
Prepare a reaction mixture containing the target Bcl-2 family protein (e.g., Bcl-xL) and a fluorescein-labeled BH3 peptide (e.g., FITC-BH3) in a suitable buffer.
-
Add varying concentrations of the test compound (Apogossypol or its derivatives) to the reaction mixture in a 96-well plate.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
-
Approximate Ki values can be calculated using the equation: Ki = IC50 / (1 + [Protein]/Kd), where Kd is the dissociation constant of the fluorescent peptide.[1]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol: [3]
-
Prepare solutions of the target Bcl-2 family protein and the test compound in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
In Vivo Efficacy Study in Xenograft Models
Protocol: [5]
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Apogossypol) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathway of Apogossypol-Induced Apoptosis
Caption: Signaling pathway of (S)-Apogossypol-induced apoptosis.
Experimental Workflow for In Vitro Evaluation
Caption: Experimental workflow for the in vitro evaluation of (S)-Apogossypol.
Conclusion
(S)-Apogossypol represents a successful example of rational drug design, building upon the discovery of the natural product Gossypol. By removing the toxic aldehyde functionalities, researchers have developed a potent and less toxic inhibitor of the anti-apoptotic Bcl-2 family of proteins. Its mechanism of action as a BH3 mimetic is well-characterized, and its efficacy has been demonstrated in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug development who are interested in further exploring the therapeutic potential of (S)-Apogossypol and related compounds. Continued investigation into its clinical efficacy, particularly in combination with other anticancer agents, is warranted.
References
- 1. Synthesis and evaluation of Apogossypol Atropisomers as Potential Bcl-xL Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apogossypol Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ApoG2 inhibits antiapoptotic Bcl-2 family proteins and induces mitochondria-dependent apoptosis in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
